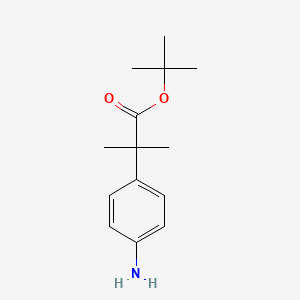

Tert-butyl 2-(4-aminophenyl)-2-methylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 2-(4-aminophenyl)-2-methylpropanoate, commonly known as TBAMP, is a chemical compound that has a wide range of applications in the scientific and medical fields. TBAMP is a versatile compound that can be used in various experiments and studies. It has been studied extensively in recent years, and its potential applications are still being explored. In

Aplicaciones Científicas De Investigación

Synthesis of Cryptophycins

The synthesis of cryptophycin-24, also known as Arenastatin A, highlights the importance of tert-butyl 2-(4-aminophenyl)-2-methylpropanoate derivatives in the realm of marine-derived anticancer agents. Protocols utilizing the compound demonstrate its role in efficiently setting stereogenic centers critical for the bioactivity of cryptophycins, which are potent cytotoxic agents against tumor cells (Eggen et al., 2000).

Chemoselective Synthesis Techniques

This compound is instrumental in chemoselective synthesis techniques, enabling the transformation of tert-butyl 3-(2-hydroxyphenyl)-2-methylenepropanoate esters into 2H-chromene-3-carboxylic acids through a one-pot process involving tandem conjugate addition, hydrolysis, and elimination steps. Such methodologies pave the way for the synthesis of diverse organic compounds with potential applications in drug development and materials science (Faridoon et al., 2015).

Enantioselective Synthesis of β-Alanine Derivatives

The compound serves as a precursor in the enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives, which are β-analogues of aromatic amino acids. These derivatives have significant implications in the design of peptide-based pharmaceuticals and the study of biological activity related to amino acid analogues (Arvanitis et al., 1998).

Development of Inhibitors and Ligands

Research into the synthesis of 4-amino-2-(substituted methyl)-2-butenoic acids from tert-butyl 4-aminobutanoate has led to the identification of potent inhibitors of gamma-aminobutyric acid aminotransferase (GABA-T), crucial for studying neurological disorders and developing therapeutic agents (Silverman et al., 1986).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines derived from tert-butyl 2-(4-aminophenyl)-2-methylpropanoate analogues are valuable intermediates for the asymmetric synthesis of a wide array of amines, including alpha-branched and alpha,alpha-dibranched amines. This highlights the compound's role in synthesizing enantioenriched amines, critical for pharmaceuticals and chemical research (Ellman et al., 2002).

Propiedades

IUPAC Name |

tert-butyl 2-(4-aminophenyl)-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-13(2,3)17-12(16)14(4,5)10-6-8-11(15)9-7-10/h6-9H,15H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZXJBQHOONERY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)C1=CC=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(4-aminophenyl)-2-methylpropanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dihydroxy-N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B2669525.png)

![(14-Methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2669527.png)

![2-chloro-N-[(3-hydroxyphenyl)methyl]-6-methylpyridine-4-carboxamide](/img/structure/B2669530.png)

![2-[(4-Aminophenyl)thio]-N-[3-(trifluoromethyl)-phenyl]propanamide](/img/structure/B2669531.png)

![2-(benzylsulfanyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2669540.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(thiophene-2-carboxamido)benzofuran-2-carboxamide](/img/structure/B2669541.png)

![1,3-dimethyl-7-propyl-6-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2669542.png)

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2669544.png)

![N,N-bis(2-hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B2669546.png)